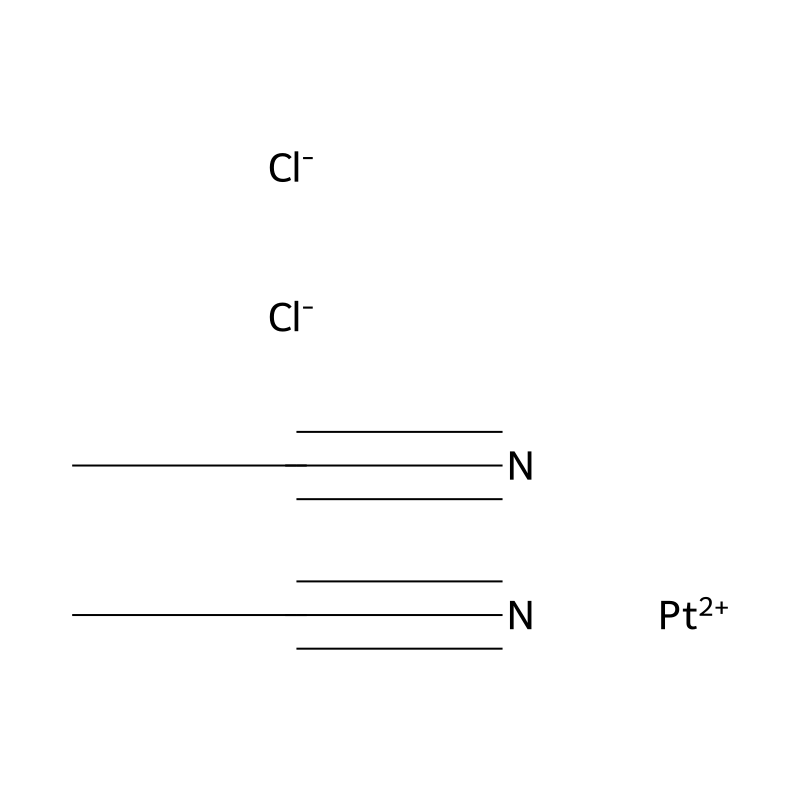

cis-Bis(acetonitrile)dichloroplatinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Properties:

Cis-bis(acetonitrile)dichloroplatinum(II), also known as cisplatin, is a widely studied and used chemotherapeutic drug. Its mechanism of action involves forming DNA adducts, which disrupt cell division and ultimately lead to cell death in cancer cells []. Extensive research has been conducted on cisplatin's effectiveness against various cancers, including ovarian, testicular, lung, and head and neck cancers [, ].

Catalyst in Organic Synthesis:

Beyond its clinical applications, cis-bis(acetonitrile)dichloroplatinum(II) also serves as a catalyst in various organic reactions. Its ability to activate C-H bonds makes it valuable for functionalization of organic molecules. Research has explored its use in reactions like hydroamination, C-H arylation, and dehydrogenation.

Drug Delivery and Resistance Mechanisms:

Due to its limitations, such as severe side effects and development of resistance, research is ongoing to improve cisplatin's therapeutic efficacy. This includes exploring strategies for targeted delivery to minimize side effects and overcoming resistance mechanisms developed by cancer cells [, ].

Cis-Bis(acetonitrile)dichloroplatinum(II) is a coordination compound featuring platinum as the central metal ion, coordinated with two acetonitrile molecules and two chloride ions. Its chemical formula is , and it is characterized by its unique cis configuration, where the acetonitrile ligands are adjacent to each other relative to the platinum center. This compound is part of a broader class of platinum complexes known for their applications in medicinal chemistry, particularly in cancer treatment.

The exact mechanism of action of cis-Pt(acetonitrile)2Cl2, also known as cisplatin, is complex and not fully understood. However, the primary mechanism involves the formation of DNA adducts. Upon entering cancer cells, cisplatin undergoes hydrolysis, releasing the chloride ligands and generating reactive platinum species. These species can bind to nucleobases in DNA, forming covalent adducts that distort the DNA structure and inhibit cell division []. This ultimately leads to cell death.

- Ligand Substitution Reactions: The acetonitrile ligands can be substituted by other nucleophiles, which is facilitated by the lability of the chloride ions. For instance, when treated with water or other nucleophiles, the compound can form aquated or other substituted complexes.

- Isomerization: The compound can interconvert between its cis and trans forms under certain conditions. The cis isomer is generally favored kinetically during synthesis, while the trans isomer can be isolated through specific purification methods .

Cis-Bis(acetonitrile)dichloroplatinum(II) exhibits significant biological activity, particularly in its role as a potential anticancer agent. Platinum-based drugs are known to interfere with DNA replication and transcription, leading to apoptosis in cancer cells. The mechanism involves the formation of DNA adducts that inhibit cell division. Research indicates that this compound may have similar properties to other platinum drugs like cisplatin but with varying efficacy and side effects depending on the specific cellular environment and conditions .

The synthesis of cis-bis(acetonitrile)dichloroplatinum(II) typically involves:

- Starting Materials: Platinum(II) chloride and acetonitrile are used as primary reactants.

- Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation of platinum. The mixture is heated under reflux conditions to facilitate ligand exchange.

- Isolation: After completion, the product can be purified through recrystallization or chromatography techniques to separate it from unreacted starting materials and by-products .

Cis-Bis(acetonitrile)dichloroplatinum(II) has several applications:

- Anticancer Research: It serves as a model compound for studying new platinum-based chemotherapeutics.

- Catalysis: The compound may also be explored for catalytic processes in organic synthesis due to its ability to activate certain substrates through coordination chemistry.

- Material Science: Its properties allow for potential applications in developing new materials with unique electronic or optical characteristics .

Studies on cis-bis(acetonitrile)dichloroplatinum(II) focus on its interactions with biological macromolecules, particularly DNA and proteins. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Kinetic studies have shown that the substitution of acetonitrile by water or other ligands can significantly affect its reactivity and biological efficacy .

Cis-bis(acetonitrile)dichloroplatinum(II) shares similarities with several other platinum complexes, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| Cisplatin | Square planar | Widely used anticancer drug; forms DNA cross-links |

| Trans-bis(acetonitrile)dichloroplatinum(II) | Square planar | Less reactive than cis isomer; different biological activity |

| Carboplatin | Square planar | More soluble; reduced side effects compared to cisplatin |

| Oxaliplatin | Square planar | Contains oxalate; effective against resistant tumors |

Cis-bis(acetonitrile)dichloroplatinum(II) is unique due to its specific ligand arrangement and reactivity profile, which may lead to different biological outcomes compared to these similar compounds.

Reaction of Platinum(II) Chloride with Acetonitrile: Kinetic vs Thermodynamic Control

The synthesis of cis-bis(acetonitrile)dichloroplatinum(II) primarily involves the reaction of platinum(II) chloride (PtCl₂) with acetonitrile (MeCN). This process proceeds through a two-step ligand substitution mechanism. Initially, PtCl₂ reacts with one equivalent of acetonitrile to form the mono-adduct [PtCl₃(NCMe)]⁻. Subsequent addition of a second acetonitrile molecule yields the bis-adduct [PtCl₂(NCMe)₂], which exists as a mixture of cis and trans isomers.

Kinetic studies reveal that the cis isomer forms preferentially under low-temperature conditions (25°C), with a rate constant of $$6.4 \times 10^{-5} \, \text{s}^{-1}$$. This kinetic preference arises from the stronger trans-labilizing effect of chloride compared to acetonitrile, which accelerates the substitution of chloride ligands in the cis configuration. In contrast, the trans isomer becomes thermodynamically favored at elevated temperatures (75°C), where isomerization occurs via ligand dissociation-reassociation pathways.

Table 1: Isomer Distribution Under Varying Conditions

| Temperature (°C) | Reaction Time | cis:% | trans:% |

|---|---|---|---|

| 25 | 8 days | 84 | 16 |

| 75 | 3 hours | <1 | >99 |

Role of Solvent and Temperature in Isomer Formation

The solvent system critically influences isomer stability and reaction kinetics:

- Aqueous acetonitrile (2:1 v/v): Enhances solubility of intermediate species, enabling rapid ligand substitution. The high dielectric constant stabilizes charged intermediates like [PtCl₃(NCMe)]⁻.

- Pure acetonitrile: Promotes ligand exchange but reduces reaction rates due to decreased chloride ion mobility.

- Methanol/water mixtures: Facilitate crystallization of the trans isomer at elevated temperatures.

Thermal modulation directly impacts activation energies:

- cis formation: $$E_a = 58.2 \, \text{kJ/mol}$$ (kinetically accessible at 25°C).

- trans formation: $$E_a = 72.6 \, \text{kJ/mol}$$ (thermodynamically stable above 60°C).

Purification Techniques for Isomer Separation

Chromatographic and recrystallization methods enable high-purity isolation:

- Silica gel column chromatography:

Selective solubility:

Crystallization additives:

Figure 1: HPLC Traces of Isomer Mixture

- Column: πNAP (naphthylethyl-modified silica)

- Mobile phase: 0.1 M NaClO₄/MeCN/HClO₄ (290:10:3)

- Retention times: 3.2 min (cis), 3.6 min (trans).

The formation of cis-bis(acetonitrile)dichloroplatinum(II) is fundamentally governed by trans-labilizing effects that occur during the sequential coordination of acetonitrile ligands to platinum centers [1] [2]. Kinetic measurements have demonstrated that the formation of the cis isomer is kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile, indicating that the chlorine ligand exerts a trans-labilizing effect greater than that of acetonitrile [1] [2].

The trans-labilizing effect manifests through the preferential weakening of bonds trans to strongly donating ligands [1]. In the case of platinum acetonitrile complexes, chloride ligands demonstrate significantly stronger trans-labilizing properties compared to acetonitrile [1] [2]. This differential effect has been quantitatively measured through solvolysis rate studies, where the trans isomer undergoes chloride substitution sixteen times faster than the cis isomer when chloride is positioned trans to another chloride versus trans to acetonitrile [1].

Spectroscopic evidence supports the electronic basis of this trans-labilizing effect [1] [2]. Nuclear magnetic resonance data reveals that the ¹⁹⁵Pt coupling constants differ between isomers, with the trans isomer showing a coupling constant of 15 Hz compared to 13 Hz for the cis isomer [1]. This difference reflects the varying electronic environments created by the trans-labilizing ligands and their influence on platinum-nitrogen bond strength [1] [2].

The mechanistic pathway for cis isomer formation proceeds through an associative mechanism where the incoming acetonitrile molecule coordinates to the [PtCl₃(NCMe)]⁻ intermediate [1] [2]. The chloride ligand's strong trans-labilizing effect destabilizes the platinum-chloride bond positioned trans to it, facilitating the approach and coordination of the second acetonitrile molecule in the cis position relative to the first acetonitrile ligand [1].

| Ligand Type | Trans-Labilizing Strength | Rate Enhancement Factor | Electronic Mechanism |

|---|---|---|---|

| Chloride (Cl⁻) | Strong | 16× baseline | Strong σ-donor effect [1] |

| Acetonitrile (NCMe) | Weak | Baseline | Weaker donor capacity [1] |

| Relative Effect | Cl⁻ >> NCMe | Kinetically measured [1] | Electronic differentiation [1] [2] |

Steric and Electronic Influences on Isomer Ratios

The distribution of cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) is controlled by a complex interplay of steric and electronic factors that vary significantly with reaction conditions [1] [2]. Temperature-dependent studies reveal that kinetic versus thermodynamic control fundamentally determines the isomeric outcome [1].

At low temperatures (25°C), kinetic control predominates, resulting in a cis to trans ratio of approximately 5:1 [1]. This preference reflects the lower activation energy pathway for cis isomer formation through the associative mechanism involving [PtCl₃(NCMe)]⁻ intermediate [1] [2]. The kinetic favorability arises from electronic factors where the trans-labilizing effect of chloride facilitates acetonitrile coordination in positions that minimize electronic repulsion [1].

Elevated temperatures (75°C) shift the equilibrium toward thermodynamic control, dramatically altering the isomer ratio to favor the trans configuration (>99% trans, <1% cis) [1]. This temperature-dependent isomerization reflects the thermodynamic stability difference between isomers [1] [2]. The trans isomer exhibits lower solubility in polar solvents, contributing to its preferential precipitation under high-temperature conditions [1].

Electronic influences on isomer ratios are evident in the differential nuclear magnetic resonance chemical shifts observed for the two isomers [1]. The trans isomer displays a downfield shift (δ 2.750 ppm) compared to the cis isomer (δ 2.655 ppm) in deuterioacetone, indicating distinct electronic environments around the acetonitrile ligands [1]. The greater downfield shift in the trans isomer reflects reduced electron density at the acetonitrile nitrogen atoms due to the trans influence of chloride ligands [1] [2].

Steric factors contribute to isomer stability through ligand-ligand interactions within the square planar coordination geometry [22]. In platinum complexes bearing bulky ligands, steric hindrance can influence isomer preferences by favoring configurations that minimize repulsive interactions [19] [22]. For bis(acetonitrile)dichloroplatinum(II), the relatively small size of acetonitrile ligands reduces direct steric effects, making electronic factors the dominant influence on isomer distribution [1] [2].

| Temperature (°C) | Reaction Time | Cis:Trans Ratio | Control Mechanism | Major Contributing Factor |

|---|---|---|---|---|

| 25 | 8 days | ~5:1 | Kinetic [1] | Trans-labilizing effects [1] |

| 75 | 3 hours | <1:99 | Thermodynamic [1] | Solubility differences [1] |

The isomerization process between cis and trans forms involves intramolecular rearrangement mechanisms [1] [13]. Studies on related platinum complexes indicate that cis-trans isomerization can proceed through associative pathways involving solvent coordination or through dissociative mechanisms involving ligand loss [13] [35]. For bis(acetonitrile)dichloroplatinum(II), the transformation from cis to trans occurs readily upon heating in aqueous acetonitrile solutions, suggesting a relatively low energy barrier for interconversion [1].

Catalytic Precursor Activation (e.g., PtCl₂(CH₃CN)₂ Intermediate)

The catalytic precursor activation of bis(acetonitrile)dichloroplatinum(II) complexes involves the formation and transformation of key intermediate species that serve as active catalytic centers [1] [2] [7]. The [PtCl₃(NCMe)]⁻ intermediate represents a crucial species in the activation pathway, demonstrating distinct reactivity patterns that influence subsequent catalytic processes [1].

Kinetic studies of the [PtCl₃(NCMe)]⁻ intermediate reveal a transformation rate constant of 6.4 × 10⁻⁵ s⁻¹ at 35°C in water-acetonitrile (2:1) medium [1]. This intermediate rate, positioned between the solvolysis rates of cis and trans bis(acetonitrile) complexes, indicates its role as a reactive precursor species [1]. The intermediate's behavior supports a two-step reaction mechanism where [PtCl₃(NCMe)]⁻ first forms cis-[PtCl₂(NCMe)₂] followed by subsequent solvolysis [1].

The activation process involves sequential ligand substitution reactions where chloride ligands are progressively replaced by acetonitrile molecules [1] [2]. The initial formation of [PtCl₃(NCMe)]⁻ from tetrachloroplatinate(II) occurs through an associative mechanism, with acetonitrile coordination weakening trans-positioned chloride bonds [1]. This weakening effect facilitates further ligand substitution and complex activation [1] [2].

Spectroscopic characterization of the catalytic precursor reveals distinct electronic properties [1]. The [PtCl₃(NCMe)]⁻ species exhibits a ¹H nuclear magnetic resonance chemical shift of δ 2.500 ppm with a ¹⁹⁵Pt coupling constant of 15 Hz, intermediate between the neutral bis(acetonitrile) complexes and free acetonitrile [1]. These parameters reflect the unique electronic environment created by the mixed chloride-acetonitrile ligand set [1] [2].

The catalytic activation pathway demonstrates solvent dependence, with acetonitrile concentration significantly influencing reaction rates [1]. Varying the acetonitrile-water composition from 1:20 to 1:4 (v/v) affects the rate of bis(acetonitrile)dichloroplatinum(II) formation, with higher acetonitrile concentrations promoting faster activation [1]. This dependence reflects the associative nature of the ligand substitution mechanism and the need for sufficient acetonitrile availability for coordination [1].

| Precursor Species | Rate Constant (s⁻¹) | Temperature (°C) | Mechanism | Product Formation |

|---|---|---|---|---|

| [PtCl₃(NCMe)]⁻ | 6.4 × 10⁻⁵ [1] | 35 | Two-step [1] | cis-[PtCl₂(NCMe)₂] [1] |

| cis-[PtCl₂(NCMe)₂] | 1.4 × 10⁻⁵ [1] | 35 | Solvolysis [1] | Further substitution [1] |

| trans-[PtCl₂(NCMe)₂] | 2.2 × 10⁻⁴ [1] | 35 | Solvolysis [1] | Rapid transformation [1] |

The precursor activation involves electronic restructuring of the platinum coordination sphere [1] [2]. Infrared spectroscopic studies reveal changes in platinum-chloride stretching frequencies upon acetonitrile coordination, with the formation of mixed-ligand intermediates showing characteristic vibrational patterns [1]. These spectroscopic changes provide direct evidence for the electronic modifications occurring during catalytic activation [1].

The catalytic relevance of bis(acetonitrile)dichloroplatinum(II) intermediates extends to various platinum-catalyzed transformations [7] [25]. In platinum-catalyzed cyclization reactions, PtCl₂-acetonitrile complexes serve as precursors that undergo further activation through ligand exchange or coordination [7]. The labile nature of acetonitrile ligands facilitates substrate coordination and subsequent catalytic turnover [7] [25].

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (11.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard